molecular formula C11H13ClO3 B1616040 Propan-2-yl 2-(4-chlorophenoxy)acetate CAS No. 41944-93-8

Propan-2-yl 2-(4-chlorophenoxy)acetate

Cat. No.: B1616040
CAS No.: 41944-93-8
M. Wt: 228.67 g/mol
InChI Key: RDUMUXSLQNRSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 2-(4-chlorophenoxy)acetate (CAS 41944-93-8) is an ester compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67 . This ester is structurally derived from (4-chlorophenoxy)acetic acid, a known phenoxy herbicide precursor . As a key synthetic intermediate, it is of significant interest in organic and medicinal chemistry research for the development of novel bioactive molecules. Its primary research value lies in its role as a synthetic building block. The compound is particularly noted for its application in the synthesis of meclofenoxate (Centrophenoxine), a nootropic agent that has been studied for its potential effects on brain cell metabolism and cognitive function . Studies in animal models, such as rats, have explored its influence on brain energy metabolism and membrane function, making it a compound of interest in neuroscience and neuropharmacology research . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41944-93-8

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

propan-2-yl 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C11H13ClO3/c1-8(2)15-11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3

InChI Key

RDUMUXSLQNRSAF-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)COC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)OC(=O)COC1=CC=C(C=C1)Cl

Other CAS No.

41944-93-8

Origin of Product

United States

Contextualization Within the Broader Class of Chlorophenoxyacetate Derivatives

The chlorophenoxyacetate derivatives are a significant class of organic compounds, primarily recognized for their extensive use as systemic herbicides. mdpi.comtaylorandfrancis.com These compounds are structurally characterized by a phenol (B47542) ring, substituted with at least one chlorine atom, and connected to a carboxylic acid moiety through an ether linkage. taylorandfrancis.com The biological activity and herbicidal efficacy of these derivatives are closely linked to the number and position of chlorine atoms on the aromatic ring, as well as the presence of other substituents. mdpi.comnih.gov

Propan-2-yl 2-(4-chlorophenoxy)acetate is a derivative of 4-chlorophenoxyacetic acid (4-CPA), a well-known plant growth regulator. nih.govnih.gov The key structural feature of the subject compound is the esterification of the carboxylic acid group of 4-CPA with isopropanol (B130326). This transformation from a carboxylic acid to an isopropyl ester is a common strategy in the development of agrochemicals. mdpi.com Esterification generally increases the lipophilicity of the compound, which can enhance its absorption through the waxy cuticle of plant leaves. mdpi.com Once absorbed, the ester is often hydrolyzed within the plant to release the active parent acid, which then exerts its biological effect. mdpi.com

The broader class of chlorophenoxyacetates includes several highly influential compounds in agriculture and chemical research:

2,4-Dichlorophenoxyacetic acid (2,4-D): One of the most widely used herbicides globally, it is effective against broadleaf weeds. taylorandfrancis.com

(4-chloro-2-methylphenoxy)acetic acid (MCPA): Another prominent selective herbicide used in cereal crops and pastureland. nih.gov

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Historically used as a potent herbicide, its use has been largely discontinued (B1498344) due to contamination with dioxins.

The study of different ester forms of these parent acids, such as the isopropyl ester in this compound, is crucial for understanding how modifications to the molecular structure affect properties like environmental persistence, volatility, and the speed of action.

Significance of Propan 2 Yl 2 4 Chlorophenoxy Acetate in Academic Chemical Research

Synthesis of the 2-(4-Chlorophenoxy)acetic Acid Precursor

The foundational step in synthesizing the target ester is the preparation of 2-(4-chlorophenoxy)acetic acid. This intermediate contains the crucial 4-chlorophenoxy ether linkage attached to an acetic acid backbone.

Strategies for Constructing the 4-Chlorophenoxy Moiety

The formation of the ether bond in 2-(4-chlorophenoxy)acetic acid is most commonly achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This well-established method involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide. wikipedia.org For this specific precursor, the strategy involves reacting 4-chlorophenol (B41353) with a haloacetic acid, such as chloroacetic acid. gordon.edumiracosta.edu The phenol (B47542) is first treated with a base to form the more nucleophilic 4-chlorophenoxide ion, which then displaces the halide from chloroacetic acid in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

An alternative, though less direct, strategy involves the chlorination of a pre-existing phenoxyacetic acid molecule. google.com In this approach, phenoxyacetic acid is reacted with elemental chlorine in a suitable solvent system, such as glacial acetic acid, to introduce the chlorine atom at the para position of the phenyl ring. google.com

Reaction Conditions and Catalysis for Ether Formation

The specific conditions for the Williamson ether synthesis are critical for achieving high yields. The reaction typically requires an alkaline medium to deprotonate the 4-chlorophenol. gordon.edugoogle.com Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used in aqueous or alcoholic solutions. gordon.edumiracosta.edu The reaction mixture is then heated, often to reflux, to facilitate the nucleophilic substitution. gordon.edu

In some variations, particularly those resembling Ullmann-type condensations, a copper catalyst may be employed to facilitate the ether bond formation, especially when less reactive aryl halides are involved. For instance, the synthesis of a related compound, [2-(4-chloro-phenoxy)-phenyl]-acetic acid, has been achieved by reacting 4-chlorophenol with an o-chlorophenylacetic acid derivative in the presence of copper(I) bromide and a base like potassium carbonate in a high-boiling solvent. chemicalbook.com

The table below summarizes typical conditions for the synthesis of phenoxyacetic acids via ether formation.

Reactant 1Reactant 2BaseCatalyst/SolventTemperatureYieldReference
4-methylphenol (p-cresol)Chloroacetic Acid30% aq. NaOHWater90-100°CNot specified gordon.edu
p-chlorophenolo-chlorophenylacetic acidPotassium CarbonateCopper(I) bromide / Diethylene glycol dimethyl ether120-130°C68.8% chemicalbook.com
orthocresolChloracetic AcidAlkaline medium (e.g., NaOH)Aqueous mediumNot specifiedNot specified google.com

Esterification of 2-(4-Chlorophenoxy)acetic Acid with Propan-2-ol

The final stage of the synthesis is the esterification of the 2-(4-chlorophenoxy)acetic acid precursor with propan-2-ol (isopropanol) to yield the target compound, this compound.

Classical Esterification Techniques and Optimization

The most prominent classical method for this transformation is the Fischer-Speier esterification. cerritos.edumasterorganicchemistry.com This reaction involves heating the carboxylic acid and the alcohol in the presence of a strong acid catalyst. cerritos.edulibretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester and regenerates the acid catalyst. masterorganicchemistry.com

Fischer esterification is an equilibrium process. athabascau.ca To optimize the yield of the ester, Le Châtelier's principle is applied. This is typically achieved in two ways:

Using an Excess of a Reactant : Employing a large excess of the alcohol (propan-2-ol) can shift the equilibrium towards the product side. Studies have shown that increasing the alcohol-to-acid ratio significantly improves ester yield. masterorganicchemistry.comresearchgate.net

Removing Water : The continuous removal of water as it is formed also drives the reaction to completion. libretexts.orgoperachem.com In a laboratory setting, this can be done using a Dean-Stark apparatus. operachem.com

Advanced Catalytic Systems for Improved Yield and Selectivity

Beyond simple mineral acids, various advanced catalytic systems have been developed to improve the efficiency, selectivity, and environmental profile of esterification reactions.

Lewis Acid Catalysis : Lewis acids such as boron trifluoride (BF₃) can be highly effective. A study on the esterification of the structurally similar (2,4-dichlorophenoxy)acetic acid found that a BF₃/alcohol reagent produced esters in over 90% yield in just 20 minutes. sci-hub.st

Solid Acid Catalysts : Heterogeneous catalysts are advantageous due to their ease of separation and reusability. Ion-exchange resins, such as Amberlyst-35, have been successfully used for esterifying acetic acid with 1-methoxy-2-propanol, achieving high equilibrium yields. mdpi.com Zeolites and other molecular sieves also serve as effective solid acid catalysts for esterification. researchgate.net In one study, a copolymer membrane containing strongly acidic sulfonic acid groups was used to catalyze the esterification of acetic acid with 2-propanol, achieving an 85% conversion to isopropyl acetate (B1210297). mdpi.com

Coupling Reagents : Steglich esterification utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as N,N-dimethylpyridin-4-amine (DMAP). This method is effective for synthesizing esters from phenols and phenoxyacetic acid and proceeds under mild conditions. nih.gov

The following table presents a selection of catalytic systems used in esterification reactions relevant to the synthesis of the target compound.

Carboxylic AcidAlcoholCatalytic SystemKey Findings/ConditionsYieldReference
(2,4-dichlorophenoxy)acetic acidVarious alcoholsBF₃/alcoholReaction time of 20 minutes.>90% sci-hub.st
Phenoxyacetic acidAllyl alcoholStrong-acid cation exchange resinReflux in benzene, 8 hours.97.9% google.com
Acetic Acid2-PropanolPAMPS-co-PMMA copolymer membraneReaction at 60°C.85% conversion mdpi.com
Acetic Acid1-Methoxy-2-propanolAmberlyst-35 ion-exchange resin353 K, 10 wt% catalyst.78% mdpi.com
Phenoxyacetic acidVarious phenolsDCC/DMAP (Steglich)Synthesis of various phenyl 2-phenoxyacetate esters.Not specified nih.gov

Solvent-Free and Microwave-Assisted Synthetic Approaches

In line with the principles of green chemistry, solvent-free and microwave-assisted methods offer significant advantages over traditional approaches.

Microwave-Assisted Synthesis (MAOS) : Microwave irradiation has become a popular tool in organic synthesis as it can dramatically accelerate reaction rates. psu.edu Microwaves couple directly with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not limited by the thermal conductivity of the vessel. psu.edudntb.gov.ua This can reduce reaction times from hours to minutes. nih.gov The synthesis of various heterocyclic compounds and esters has been successfully expedited using microwave-assisted protocols, often leading to improved yields and cleaner reactions. nih.govnih.gov

Solvent-Free Synthesis : Eliminating volatile organic solvents reduces waste and environmental impact. In solvent-free esterifications, the reaction is conducted under neat conditions, sometimes using an excess of one reactant (e.g., the alcohol) as the solvent. nih.gov This approach is often paired with heterogeneous catalysts that can be easily filtered off after the reaction. The synthesis of wax esters, for example, has been achieved in a one-pot, solvent-free process using a ruthenium catalyst. rsc.org Lipase-mediated transesterification to produce flavor esters has also been effectively carried out under solvent-free conditions, highlighting the versatility of this green approach. nih.gov

These modern techniques, applied to the esterification of 2-(4-chlorophenoxy)acetic acid with propan-2-ol, could offer a more efficient and environmentally benign pathway to the final product.

Enantioselective Synthesis and Chiral Resolution Strategies

The synthesis of specific enantiomers of chiral compounds like this compound is paramount, as different enantiomers can exhibit distinct biological activities. Enantioselective synthesis and chiral resolution are two primary pathways to obtain enantiomerically pure forms.

Biocatalytic Approaches (e.g., Lipase-Mediated Esterification)

Biocatalysis, utilizing enzymes like lipases, offers a highly selective and environmentally benign route for the kinetic resolution of racemic mixtures. This process exploits the enzyme's ability to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the two. The kinetic resolution of the parent acid, 2-(4-chlorophenoxy)acetic acid, or related analogues via esterification is a well-documented strategy. researchgate.netnih.gov

Lipases from various sources are screened to find the most effective biocatalyst for a specific substrate. For instance, in the kinetic resolution of a related compound, (RS)-2-(4-chlorophenoxy)propionic acid, Carica papaya lipase (B570770) (CPL) was identified as a highly active and enantioselective enzyme. researchgate.net The process involves the esterification of the racemic acid with an alcohol in an organic solvent. The enzyme selectively converts one enantiomer into its ester, leaving the other enantiomer as the unreacted acid.

Key factors influencing the efficiency of lipase-mediated resolution include the choice of lipase, alcohol (acyl acceptor), solvent, and temperature. Research has shown that for certain resolutions, lipases from Candida rugosa, Burkholderia cepacia (lipase-PS), and Pseudomonas fluorescens are also highly effective. researchgate.netnih.govmdpi.com The use of vinyl esters, such as vinyl acetate, as acyl donors is common as it drives the reaction forward. nih.gov Modern approaches also explore lipase-catalyzed esterifications in aqueous micellar media, which can enhance reaction conversion and simplify downstream processing. nih.gov

Table 1: Research Findings on Lipase-Mediated Resolution of Related Phenoxy-Acids

Lipase SourceSubstrateReaction TypeKey FindingsReference
Carica papaya lipase (CPL)(RS)-2-(4-chlorophenoxy)propionic acidEsterificationDemonstrated high thermal stability and enantioselectivity (E value = 113 at 20°C) in cyclohexane. Found to be more active and enantioselective than Candida rugosa lipase for this substrate. researchgate.net
Burkholderia cepacia (Lipase-PS)Racemic alcohol precursor to LoxoprofenTransesterificationAchieved 98% enantiomeric excess (ee) for the (S)-acetate and 94% ee for the (R)-alcohol using vinyl acetate as the acyl donor. nih.gov
Pseudomonas fluorescens (Amano AK)rac-1-(2,6-dimethylphenoxy)propan-2-yl acetateHydrolysisResulted in both the (R)-alcohol and the remaining (S)-acetate with >99% ee and an enantiomeric ratio (E) > 200. mdpi.com
Rhizomucor mieheiVarious carboxylic acids and primary alcoholsEsterification in waterEffective catalysis in an aqueous micellar medium (TPGS-750-M), avoiding competitive hydrolysis. nih.gov

Diastereomeric Salt Formation and Chromatographic Separation for Related Analogues

Classical resolution techniques remain indispensable in synthetic chemistry for separating enantiomers of chiral acids and their derivatives.

Diastereomeric Salt Formation: This method involves reacting a racemic acid, such as 2-(4-chlorophenoxy)acetic acid, with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. researchgate.net Chiral alkaloids like cinchonidine (B190817) and cinchonine (B1669041) are commonly used as resolving agents for acidic compounds. nih.gov Once a diastereomeric salt is isolated, the pure enantiomer of the original acid can be recovered by treatment with a strong acid.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.govmdpi.com The principle lies in the differential interaction between the enantiomers and the chiral environment of the CSP, leading to different retention times. For analogues like the esters of 2-(4-hydroxyphenoxy) propionic acid, a tribenzoylcellulose (CTB) chiral column has been shown to effectively separate the enantiomers. researchgate.net The choice of mobile phase, its modifiers (e.g., alcohols, acids), and the column temperature are critical parameters that must be optimized to achieve baseline separation. mdpi.com

Table 2: Chromatographic Resolution of Related Phenoxy-Acid Analogues

TechniqueAnalyteChiral Stationary Phase (CSP)Mobile PhaseKey ResultReference
HPLCEthyl 2-(4-hydroxyphenoxy) propionateTribenzoylcellulose (CTB)EthanolSuccessful separation with a separation factor (α) of 1.44. researchgate.net
HPLCMethyl 2-(4-hydroxyphenoxy) propionateTribenzoylcellulose (CTB)EthanolSuccessful separation with a separation factor (α) of 1.29. researchgate.net
HPLCClosantel (racemic drug)Tris-carbamate of amylosen-hexane-isopropanol-trifluoroacetic acid (55:45:0.1)Excellent separation with a resolution (Rs) of approximately 3.79. mdpi.com

Derivatization from this compound for Novel Compound Discovery

This compound can serve as a versatile starting material or scaffold for the synthesis of new chemical entities. The discovery of novel compounds often relies on the strategic modification of a known chemical core to explore new chemical space and identify molecules with enhanced or new biological activities.

A primary strategy for derivatization involves the hydrolysis of the isopropyl ester to yield the parent carboxylic acid, 2-(4-chlorophenoxy)acetic acid. This acid can then be activated, typically by conversion to its acid chloride, creating a highly reactive intermediate. This acyl chloride can subsequently react with a wide array of nucleophiles to generate libraries of new compounds. mdpi.com

For example, reacting the acyl chloride with various amino acids or their esters would produce a series of N-acyl-amino acid derivatives. These new molecules could be screened for potential biological activities. This approach was successfully used in the synthesis of novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which were evaluated for antimicrobial and antioxidant properties. mdpi.com Similarly, reaction with other nucleophiles like amines, alcohols, or thiols would lead to the formation of amides, esters, and thioesters, respectively, each representing a new class of compounds derived from the original scaffold. This systematic derivatization allows researchers to investigate structure-activity relationships (SAR) and optimize the molecular properties for a desired outcome.

Abiotic Degradation Pathways

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. microbe.com For chlorophenoxyacetate herbicides, key abiotic pathways include hydrolysis in aqueous systems and photolytic transformation in both aquatic and atmospheric environments. who.int

Hydrolysis in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. libretexts.org For esters like this compound, this process involves the cleavage of the ester bond. libretexts.orgusda.gov

The rate of ester hydrolysis is significantly dependent on the pH of the aqueous solution. viu.ca The reaction is subject to catalysis by both acids (specific acid catalysis) and bases (specific base catalysis). viu.caresearchgate.net

Under acidic conditions (low pH), the ester carbonyl group is protonated, making it more susceptible to nucleophilic attack by water. researchgate.net Conversely, under alkaline conditions (high pH), the hydroxide ion (OH-), a more powerful nucleophile than water, directly attacks the ester's carbonyl carbon. viu.ca Consequently, the hydrolysis rate is generally slowest in the neutral pH range (around pH 5-9) and increases at both lower and higher pH values. viu.ca

In environmental waters, which can range from acidic to basic, the pH plays a crucial role in the persistence of chlorophenoxyacetate esters. who.int In basic waters, these esters are hydrolyzed to their corresponding anionic acid forms. who.int For many esters, the rate of hydrolysis under typical environmental pH conditions is primarily influenced by the neutral (spontaneous reaction with water) and base-catalyzed pathways. viu.ca The stability of fenoxaprop-ethyl, a related phenoxy herbicide, was found to be highly sensitive to pH, with rapid non-enzymatic hydrolysis of its ether linkage occurring under acidic conditions (below pH 4.6), while slower hydrolysis of the ester bond was observed under slightly alkaline conditions. usda.gov

Table 1: Influence of pH on Ester Hydrolysis Mechanisms

pH Range Dominant Mechanism General Rate Characteristics
< 5 Acid Catalysis Rate increases as pH decreases. viu.ca
5 - 9 Neutral (Water) & Base Catalysis Generally the region of greatest stability; rate is minimal but can be influenced by both neutral and base-catalyzed reactions. viu.ca

This table provides a generalized overview of pH effects on ester hydrolysis based on established chemical principles.

The hydrolysis of this compound results in the cleavage of the ester linkage, yielding the parent acid or its salt, and the corresponding alcohol. libretexts.org

Acid-catalyzed hydrolysis produces 4-chlorophenoxyacetic acid and propan-2-ol . libretexts.org

Base-catalyzed hydrolysis (also known as saponification) yields the salt of the carboxylic acid, (4-chlorophenoxy)acetate , and propan-2-ol . libretexts.org

The primary hydrolytic product, 4-chlorophenoxyacetic acid, is itself subject to further environmental degradation.

Photolytic Transformation in Aquatic and Atmospheric Environments

Photolysis, or photodegradation, is the breakdown of chemical compounds by light energy, and it is a contributing factor to the environmental removal of chlorophenoxy herbicides. who.intrsc.org These reactions can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated species like hydroxyl radicals. rsc.orgacs.org

The efficiency of direct photolysis is dependent on the wavelength of light and the ability of the chemical to absorb that light. researchgate.netnih.gov The quantum yield (φ) is a measure of this efficiency, representing the number of molecules that undergo a reaction for each photon absorbed. researchgate.net

Studies on related compounds provide insight into these parameters. The photolysis of chlorophenols, which are degradation products of chlorophenoxy herbicides, is influenced by both pH and the irradiation wavelength. researchgate.net For instance, the highest quantum yields for the molecular form of 4-chlorophenol were observed when irradiated with a XeBr excilamp at 282 nm. researchgate.net In contrast, the maximum removal efficiency for molecular 2,4-dichlorophenol (B122985) was achieved using a KrCl excilamp at 222 nm. researchgate.net In studies of 4-chlorophenoxyacetic acid (4-CPA), a wavelength of 365 nm was specifically chosen to study photocatalyzed reactions, as this wavelength is absorbed by the photocatalyst (an iron complex) but not significantly by the 4-CPA molecule itself, thereby separating the process from direct photolysis. rsc.org The photolysis of chlorine, which generates reactive oxidants that can degrade herbicides, is also wavelength-dependent, with hydroxyl and chlorine radical production being highest under acidic conditions with 254 nm and 311 nm irradiation. nih.gov

Table 2: Wavelength Effects on Photolysis of Related Compounds

Compound/System Wavelength(s) Observation Source
4-Chlorophenol (molecular form) 282 nm Highest quantum yields observed at this wavelength. researchgate.net
2,4-Dichlorophenol (molecular form) 222 nm Maximum removal efficiency observed. researchgate.net
4-Chlorophenoxyacetic acid (4-CPA) 365 nm Used to isolate photocatalytic degradation from direct photolysis. rsc.org

The photodegradation of this compound and its parent acid, 4-CPA, leads to the formation of several intermediate products. The initial step in the degradation of the parent acid often involves the cleavage of the ether bond, a key transformation pathway. nih.gov

Identified aromatic intermediates from the degradation of 4-CPA include 4-chlorophenol , 4-chlorocatechol , and hydroquinone . acs.orgresearchgate.net The formation of 4-chlorophenol is a common initial step in the photocatalytic degradation of 4-CPA. researchgate.netnih.gov These aromatic intermediates can undergo further oxidation. acs.org This subsequent degradation can lead to the formation of various short-chain carboxylic acids, such as glycolic acid , glyoxylic acid , formic acid , malic acid , maleic acid , fumaric acid , and oxalic acid . acs.org Ultimately, complete mineralization can occur, breaking down the organic structure into carbon dioxide (CO2) and water (H2O). researchgate.net

Biotic Degradation Mechanisms

The transformation of this compound in the environment is primarily a biological phenomenon, with both microorganisms and plants playing crucial roles. The initial and most significant step in its degradation is the cleavage of the ester bond, which releases the corresponding acid, 4-chlorophenoxyacetic acid. This acid then undergoes further microbial breakdown.

Microbial Metabolism in Soil and Water Systems

In soil and aquatic environments, the degradation of chlorophenoxyacetates is largely mediated by a wide variety of microorganisms. researchgate.net These microbes utilize the herbicide as a source of carbon and energy, initiating a cascade of enzymatic reactions that lead to its eventual mineralization. nih.gov The rate and extent of this biodegradation are dependent on the composition of the microbial community and a range of environmental parameters. slideshare.net

A diverse group of bacteria and, to a lesser extent, fungi have been identified as capable of degrading chlorophenoxyacetic acids. researchgate.net While direct studies on this compound are limited, extensive research on structurally similar compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chlorophenoxyacetate (B1230714) (4-CPA) provides a strong model for the likely microbial players. Complex microbial consortia, often found in contaminated soils, demonstrate robust degradation capabilities due to synergistic metabolic activities. nih.gov

Several bacterial genera are well-documented for their ability to break down these herbicides. Prominent among them are Pseudomonas, Cupriavidus (formerly Ralstonia or Alcaligenes), Sphingomonas, Achromobacter, and Ochrobactrum. researchgate.netnih.gov Fungal genera such as Mortierella and Umbelopsis have also been implicated in the biodegradation process. researchgate.net Specific strains, like Cupriavidus necator JMP134 and various Pseudomonas species, have been extensively studied and serve as model organisms for understanding the degradation pathways. nih.govresearchgate.net

Table 1: Key Microbial Genera Involved in Chlorophenoxyacetate Degradation

Microbial Genus Type Environment Key Degradative Capabilities
Pseudomonas Bacterium Soil, Water Degradation of 2,4-D and other chlorophenols. nih.govethz.ch
Cupriavidus Bacterium Soil Well-characterized 2,4-D degradation pathway. nih.govnih.gov
Sphingomonas Bacterium Soil Degradation of 2,4-D. researchgate.netnih.gov
Achromobacter Bacterium Soil Degradation of 2,4-D. researchgate.netnih.gov

The microbial transformation of chlorophenoxyacetates, following the initial hydrolysis of the ester, proceeds through a series of well-defined enzymatic steps. The degradation of the resulting 4-chlorophenoxyacetic acid likely follows pathways analogous to those established for other chlorophenoxy herbicides.

A key initial step is the cleavage of the ether bond, which separates the aliphatic side chain from the aromatic ring, often yielding 4-chlorophenol. nih.gov This reaction is typically catalyzed by an oxygenase. Subsequently, the aromatic ring undergoes hydroxylation to form a catechol, in this case, 4-chlorocatechol. nih.gov This di-hydroxylated intermediate is then susceptible to ring cleavage, a critical step in detoxification. nih.gov

The aromatic ring is opened through either ortho or meta cleavage pathways, catalyzed by dioxygenase enzymes. ethz.ch This breaks the stable ring structure into linear, aliphatic molecules. nih.gov These intermediates, such as β-chloromuconate, are further metabolized, often involving dechlorination—the removal of chlorine atoms from the molecule. nih.govosti.gov The final products are simple organic acids that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water. nih.gov

An alternative pathway involves the reductive dechlorination of the aromatic ring prior to cleavage. ethz.ch For instance, in some bacteria, 2,4-D can be converted to 4-chlorophenoxyacetic acid by the removal of a chlorine atom at the 2-position. ethz.ch

The efficiency of microbial degradation of chlorophenoxyacetates is highly dependent on environmental conditions. Optimal conditions promote microbial growth and enzymatic activity, accelerating the breakdown of the herbicide.

Temperature: Microbial activity generally increases with temperature up to an optimum, beyond which it declines. For instance, the degradation of polychlorinated phenols by Rhodococcus chlorophenolicus occurs readily at 41°C but ceases at 44°C. helsinki.fi

Moisture: Adequate soil moisture is essential for microbial life and for the diffusion of the herbicide to the microorganisms. Both excessively dry and waterlogged (anaerobic) conditions can inhibit degradation. researchgate.net

Redox Conditions: The presence of oxygen (aerobic conditions) is crucial for many of the key enzymatic reactions in the degradation pathway, particularly the initial oxygenase and dioxygenase steps. nih.gov Under anaerobic conditions, degradation is significantly slower or may not occur at all for some chlorophenoxy herbicides. dntb.gov.ua However, some reductive dechlorination steps can occur in anaerobic environments. researchgate.net

pH: The pH of the soil or water can affect both the availability of the herbicide and the activity of microbial enzymes, with most degradation occurring under neutral to slightly alkaline conditions. nih.gov

Table 2: Influence of Environmental Factors on Microbial Degradation

Factor Optimal Condition for Degradation Effect of Sub-optimal Conditions
Temperature Warm (e.g., 30-41°C) Slower rates at lower temperatures; enzyme denaturation at higher temperatures. nih.govhelsinki.fi
Moisture Moist Dry conditions limit microbial activity; waterlogging can lead to anaerobic conditions. researchgate.net
Redox Potential Aerobic (Oxygen-rich) Anaerobic conditions significantly slow or halt many degradation pathways. nih.govdntb.gov.ua

Plant Metabolism and Deactivation of the Ester Moiety

Plants can also metabolize chlorophenoxy herbicides, a process that often contributes to their selectivity and detoxification within the plant. ucanr.edu The initial metabolic step for ester formulations like this compound is the cleavage of the ester linkage. ucanr.edu

Upon absorption into plant tissues, the ester form of the herbicide is rapidly hydrolyzed by non-specific esterase enzymes. ucanr.edu These enzymes, which are ubiquitous in plants, catalyze the cleavage of the ester bond, releasing the parent acid (4-chlorophenoxyacetic acid) and the corresponding alcohol (propan-2-ol). researchgate.netnih.gov This hydrolysis is a critical deactivation step of the ester moiety itself, as the resulting acid is often the more mobile and biologically active form within the plant. ucanr.eduucanr.edu The rapid conversion of the lipophilic ester to the more water-soluble acid facilitates its translocation within the plant's vascular system. ucanr.edu

Subsequent Metabolism of the Acid Form in Plants (e.g., Conjugation, Hydroxylation)

Following the initial hydrolysis of this compound to its phytotoxically active acid form, 4-chlorophenoxyacetic acid (4-CPA), plants employ several metabolic strategies to detoxify the xenobiotic compound. The primary pathways for the subsequent metabolism of 4-CPA involve conjugation with endogenous molecules and hydroxylation of the aromatic ring. These processes generally lead to the formation of more polar and less phytotoxic metabolites, which can then be more readily compartmentalized within the plant cell or further degraded.

The metabolism of chlorophenoxyacetic acids, including 4-CPA, is a crucial determinant of their selectivity and persistence in different plant species. Resistant plant species are often capable of rapidly metabolizing the herbicide, while susceptible species may do so more slowly, allowing the active acid to accumulate and exert its herbicidal effects.

Conjugation Reactions

One of the principal detoxification mechanisms for 4-CPA in plants is conjugation, where the carboxylic acid group of the molecule is linked to various endogenous compounds, such as amino acids or sugars. This process masks the chemically active group of the herbicide, typically reducing its biological activity and increasing its water solubility.

While specific studies on this compound are limited, research on the broader class of chlorophenoxy herbicides indicates that conjugation is a common metabolic fate. For instance, related phenoxyacetic acids are known to form conjugates with amino acids like aspartic acid and glutamic acid, as well as with glucose to form glucose esters. These conjugation reactions are catalyzed by specific enzymes within the plant. Although some chlorophenoxyacetic acids have been found to interfere with glycine (B1666218) conjugation in animal systems, the specific conjugation patterns in plants are key to their detoxification. nih.gov

Hydroxylation

Another significant metabolic pathway for 4-CPA in plants is hydroxylation. This process involves the introduction of one or more hydroxyl (-OH) groups onto the aromatic ring of the 4-CPA molecule. This reaction is typically catalyzed by cytochrome P450 monooxygenases. Hydroxylation increases the polarity of the molecule, facilitating further conjugation reactions or degradation.

The position of hydroxylation on the phenyl ring can vary, leading to different isomeric metabolites. For other chlorophenoxy herbicides, hydroxylation has been observed at various positions on the aromatic ring. Following hydroxylation, the resulting hydroxylated chlorophenoxyacetic acids are often rapidly conjugated with glucose or other sugars to form glycosides, which are then sequestered in the vacuole or bound to cell wall components. This sequestration effectively removes the herbicide from the sites of action in the plant.

Other Metabolic Transformations

In addition to conjugation and hydroxylation, the ether linkage of chlorophenoxyacetates can be cleaved. In the case of 4-CPA, this would result in the formation of 4-chlorophenol. nih.gov Research on rice plants has demonstrated the conversion of 4-CPA to 4-chlorophenol. nih.gov This cleavage represents a significant degradation of the original herbicide structure.

Metabolic Process Description Potential Metabolites Significance
Conjugation The carboxylic acid group of 4-CPA is linked to endogenous molecules like amino acids or sugars.Amino acid conjugates (e.g., with aspartic acid, glutamic acid), Glucose estersDetoxification, increased water solubility, reduced phytotoxicity
Hydroxylation Introduction of a hydroxyl (-OH) group onto the aromatic ring of 4-CPA.Hydroxylated 4-CPA derivativesIncreased polarity, facilitates further conjugation
Ether Linkage Cleavage Breakage of the bond between the phenoxy group and the acetic acid side chain.4-chlorophenolDegradation of the herbicide structure

Environmental Profile of this compound

The environmental distribution and transport of the chemical compound this compound are intrinsically linked to the behavior of its parent compound, 4-chlorophenoxyacetic acid (4-CPA). In environmental systems, ester forms of chlorophenoxy herbicides are known to undergo rapid hydrolysis, converting to the corresponding acid form. epa.gov Consequently, the mobility, persistence, and partitioning of this compound are best understood through the lens of 4-CPA's environmental fate.

Environmental Distribution and Transport of Propan 2 Yl 2 4 Chlorophenoxy Acetate

Volatilization from Environmental Surfaces

Volatilization is a key process governing the entry of this compound into the atmosphere from treated surfaces such as soil and vegetation. As an ester formulation of a phenoxy herbicide, it possesses a higher potential for volatilization compared to its salt-based counterparts. This process involves the transformation of the compound from a liquid or solid state to a gaseous phase, allowing it to be carried away from the application site. The rate and extent of volatilization are not constant and are influenced by a combination of the chemical's intrinsic properties and external environmental factors.

Several factors influence the vapor pressure and subsequent aerial transport of phenoxy herbicide esters:

Chemical Formulation: Ester formulations, such as this compound, are inherently more volatile than amine or salt formulations of the same parent acid. agriculture.vic.gov.au This is a critical factor in their potential for off-target movement through the air. agriculture.vic.gov.au

Temperature: Higher ambient temperatures increase the vapor pressure of the compound, leading to a greater rate of volatilization from treated surfaces. agriculture.vic.gov.au This is particularly relevant in the hours and even days following application. agriculture.vic.gov.au

Surface Type: The nature of the surface onto which the herbicide is applied can affect volatilization. Factors such as soil moisture, organic matter content, and plant canopy density can influence the persistence and release of the compound into the atmosphere. oregonstate.edu

Carrier: The formulation's carrier, such as diesel oil, can also impact its volatilization characteristics. oregonstate.edu

The parent compound, 4-chlorophenoxyacetic acid (4-CPA), has a reported vapor pressure of 2.40 X 10⁻⁰² mPa at 20 °C, which is considered to have low volatility. herts.ac.uk Another source estimates the vapor pressure of 4-CPA at 3.2X10⁻⁴ mm Hg at 25 °C. nih.gov It is important to note that the esterification to this compound would result in a different, likely higher, vapor pressure. For comparison, the related compound 2,4-D isopropyl ester has a vapor pressure of 1.40x10⁻⁷ mm Hg at 20°C, though this is for a different parent acid. cdc.gov

Table 1: Factors Affecting Volatilization and Aerial Transport

Factor Influence on this compound
Chemical Form Ester form increases volatility compared to salt forms. agriculture.vic.gov.au
Temperature Higher temperatures increase vapor pressure and volatilization. agriculture.vic.gov.au
Wind Speed Higher wind speeds enhance the rate of removal of vapor from the surface. ucanr.edu

| Application Method | Fine droplets from aerial or ground spray can increase initial drift and volatilization. oregonstate.eduucanr.edu |

Once volatilized, this compound is subject to atmospheric dispersion and subsequent deposition. The extent of its travel from the application site is governed by meteorological conditions and its chemical stability in the atmosphere.

Atmospheric Dispersion: The movement and dilution of the vapor in the atmosphere are primarily driven by wind speed and direction, as well as atmospheric stability. ucanr.edu Under conditions of a temperature inversion, where a layer of warm air sits (B43327) above cooler air near the ground, volatile vapors can become trapped and travel long distances with little vertical mixing, potentially causing damage far from the target area. agriculture.vic.gov.au Studies on other phenoxy herbicides have shown that detectable residues can be found in the air for several weeks after application. oregonstate.edu Real-time measurements of related herbicides like 2,4-D and MCPA have demonstrated their presence in the gas phase in the atmosphere during and after application, highlighting the potential for atmospheric transport. mdpi.comresearchgate.net

Atmospheric Deposition: The compound can be removed from the atmosphere through two primary mechanisms:

Dry Deposition: This involves the settling of the vapor or fine particles onto surfaces such as soil, water, and vegetation. mdpi.com

Wet Deposition: The compound can be incorporated into precipitation (rain, snow, fog) and deposited back to the Earth's surface. mdpi.com

The atmospheric fate of the parent compound, 4-chlorophenoxyacetic acid, is expected to be degradation by reaction with photochemically-produced hydroxyl radicals. nih.gov It is anticipated that this compound would also undergo similar atmospheric degradation processes, which would limit its long-range transport.

Table 2: Compound Names Mentioned

Compound Name
This compound
4-chlorophenoxyacetic acid (4-CPA)
(2,4-Dichlorophenoxy)acetic acid (2,4-D)
2-methyl-4-chlorophenoxyacetic acid (MCPA)

Analytical Methodologies for Detection and Quantification of Propan 2 Yl 2 4 Chlorophenoxy Acetate

Sample Preparation and Extraction Techniques from Environmental Matrices

The initial and one of the most critical steps in the analysis of Propan-2-yl 2-(4-chlorophenoxy)acetate from environmental samples, such as water and soil, is the effective isolation and concentration of the analyte from the complex matrix. The choice of extraction technique is paramount to achieving high recovery rates and minimizing interferences.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized and efficient technique for the preconcentration and cleanup of phenoxy herbicides and their esters from aqueous samples. mdpi.comepa.gov This method is often preferred over traditional liquid-liquid extraction due to its lower solvent consumption, reduced sample handling time, and the potential for automation. epa.gov The process involves passing the water sample through a cartridge containing a solid adsorbent. The analyte, this compound, is retained on the sorbent while the bulk of the water and some polar impurities pass through. Subsequently, a small volume of an organic solvent is used to elute the analyte from the cartridge, resulting in a concentrated and cleaner extract.

The selection of the sorbent material is critical and depends on the polarity of the analyte. For relatively non-polar esters like this compound, reversed-phase sorbents such as C18 (octadecyl-bonded silica) or polymeric sorbents like styrene-divinylbenzene are commonly employed. A study on the determination of various pesticides in environmental waters utilized Bond Elut PPL cartridges, which contain a styrene-divinylbenzene copolymer, for the solid-phase extraction process. nih.gov

Table 1: Example SPE Parameters for Phenoxy Herbicide Esters

Parameter Condition Reference
Sorbent Type Styrene-divinylbenzene copolymer (e.g., Bond Elut PPL) nih.gov
Sample Volume 100 mL - 1 L alsglobal.com
Sample pH Adjusted to neutral for ester stability
Conditioning Solvent Methanol followed by reagent water nih.gov
Elution Solvent Acetonitrile (B52724), Ethyl Acetate (B1210297) epa.govnih.gov

| Elution Volume | 5 - 10 mL | |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and robust method for extracting organic compounds from aqueous matrices. learnche.org For this compound, which has limited solubility in water but is soluble in many organic solvents, LLE is a viable approach. solubilityofthings.com The technique involves partitioning the analyte between the aqueous sample and a water-immiscible organic solvent.

In a typical LLE procedure for phenoxy herbicides, the water sample is acidified to suppress the ionization of any parent acid that may be present and then repeatedly extracted with a solvent like diethyl ether or methylene (B1212753) chloride. epa.gov However, for the analysis of the ester form specifically, pH adjustment must be carefully considered to avoid hydrolysis. The combined organic extracts are then dried, often using anhydrous sodium sulfate, and concentrated to a smaller volume before chromatographic analysis. While effective, LLE can be labor-intensive and generate significant solvent waste.

Table 2: Example LLE Parameters for Phenoxy Herbicides

Parameter Condition Reference
Extraction Solvent Diethyl ether, Methylene chloride, Butyl chloride epa.gov
Sample to Solvent Ratio Varies, e.g., 1 L sample to multiple 60 mL solvent aliquots epa.gov
Extraction pH < 2 (for parent acids), neutral for esters epa.gov
Drying Agent Anhydrous Sodium Sulfate epa.gov

| Concentration Technique | Kuderna-Danish (K-D) evaporator | epa.gov |

Matrix Effects and Clean-up Strategies

Environmental samples are inherently complex, containing a wide variety of organic and inorganic substances that can interfere with the analysis of the target compound. This is known as the matrix effect, which can manifest as either suppression or enhancement of the analytical signal, leading to inaccurate quantification. research-solution.com

To mitigate these effects, a clean-up step is often necessary after the initial extraction. For complex samples, such as soil extracts or highly contaminated water, techniques like Gel Permeation Chromatography (GPC) can be employed. epa.gov GPC separates molecules based on their size, effectively removing large molecules like lipids and humic substances that can interfere with GC analysis. For phenoxy acid analysis, US EPA Method 1658 describes the use of GPC for extract cleanup. epa.gov Furthermore, the use of matrix-matched calibration standards, where standards are prepared in a blank matrix extract, is a common strategy to compensate for matrix effects. research-solution.com

Chromatographic Separation Techniques

Following extraction and cleanup, the concentrated sample extract is analyzed using chromatographic techniques to separate the target analyte from other components and to perform quantification.

Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The analysis of phenoxy herbicide esters can be performed directly by GC. nih.gov The compound is vaporized in a heated inlet and separated on a capillary column.

The Electron Capture Detector (ECD) is particularly well-suited for this analysis because it is highly sensitive to halogenated compounds, such as the chlorinated this compound. epa.govepa.gov This selectivity allows for low detection limits, often in the picogram range. US EPA methods for chlorinated herbicides frequently specify the use of GC-ECD. sielc.com

Mass Spectrometry (MS) coupled with GC provides definitive identification of the analyte based on its unique mass spectrum, in addition to quantification. nih.gov Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of this compound. While standard procedures for phenoxy herbicides often involve hydrolysis and derivatization to the methyl ester, direct analysis of the isopropyl ester is feasible and provides information on the specific form of the contaminant present in the sample. epa.govnih.gov

Table 3: Example GC Parameters for Phenoxy Herbicide Ester Analysis

Parameter Condition Reference
Column Non-polar (e.g., SE-30) or mid-polarity fused-silica capillary nih.gov
Injector Temperature 230-250 °C chromforum.org
Oven Program Temperature gradient (e.g., start at 60-70°C, ramp to 250-280°C) nih.govmdpi.com
Detector Electron Capture (ECD) or Mass Spectrometer (MS) epa.govepa.gov

| Carrier Gas | Helium or Nitrogen | mdpi.com |

High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is complementary to GC. It is particularly useful for compounds that are thermally labile or not sufficiently volatile for GC. While the parent acid, 4-CPA, is commonly analyzed by HPLC, methods can also be developed for its esters. sielc.comepa.gov

Separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. nih.govsielc.com

Ultraviolet (UV) detection is suitable for this compound due to the presence of the chromophoric phenyl ring. epa.gov A Diode Array Detector (DAD) offers an advantage over a simple UV detector by acquiring the full UV-visible spectrum of the eluting compounds. oatext.com This provides additional qualitative information and allows for the selection of the optimal wavelength for quantification, enhancing selectivity and confirming peak purity. A study detailing the analysis of isopropyl p-toluenesulfonate by HPLC-DAD demonstrates the applicability of this technique for quantifying isopropyl esters. oatext.com

Table 4: Example HPLC Parameters for Phenoxy Herbicide Analysis

Parameter Condition Reference
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) epa.gov
Mobile Phase Acetonitrile/Methanol and buffered water nih.govsielc.com
Flow Rate 0.7 - 1.0 mL/min nih.gov
Detector UV or Diode Array (DAD) epa.govoatext.com

| Detection Wavelength | ~225-230 nm (for phenoxyacetic acids) | nih.govepa.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the trace analysis of chlorophenoxy herbicides, including this compound, in complex matrices like water and soil. sciprofiles.comeconference.io This method offers exceptional sensitivity and selectivity, allowing for quantification at nanogram per liter (ng/L) or parts-per-trillion (ppt) levels. lcms.cz

Methodology and Findings:

The general approach involves direct injection of a sample, often with minimal preparation such as filtration or centrifugation, into the LC system. lcms.cz This minimizes laborious and time-consuming extraction and enrichment steps traditionally required for trace analysis. lcms.cz Chromatographic separation is typically achieved using a C18 column and a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile, often acidified with formic acid. lcms.czlcms.cz

Following separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) in negative mode. nih.gov The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides two layers of specificity. econference.io A specific precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the target analyte, significantly reducing matrix interference and enhancing confidence in identification and quantification. econference.iolcms.cz

Validation studies for similar chlorophenoxy herbicides demonstrate the robustness of LC-MS/MS methods, with excellent linearity (correlation coefficients >0.99), accuracy (recoveries often in the 88% to 120% range), and precision (relative standard deviations ≤20% at low concentrations). lcms.cznih.gov The limits of detection (LOD) can be as low as 0.03 µg/L, with limits of quantification (LOQ) at 0.10 µg/L or lower. lcms.czepa.gov

Table 1: Typical LC-MS/MS Parameters for Chlorophenoxy Herbicide Analysis This table presents a generalized set of parameters based on common methodologies for the analysis of related compounds. Optimal conditions for this compound would require specific method development.

Parameter Typical Setting Purpose
Chromatography
Column C18 (e.g., ACQUITY UPLC BEH C18) lcms.cz Separation of analytes based on polarity.
Mobile Phase Water/Acetonitrile with Formic Acid lcms.czlcms.cz Elution of the analyte from the column.
Injection Volume 10-100 µL (Large Volume Injection) lcms.cznih.gov Introduction of the sample into the system.
Flow Rate 0.3-0.6 mL/min Controls the speed of the mobile phase.
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Negative nih.gov Creates charged ions from the analyte molecules.
Analysis Mode Multiple Reaction Monitoring (MRM) econference.io Provides high selectivity and sensitivity for quantification.
Precursor Ion [M-H]⁻ m/z 227.0 (Calculated) The mass-to-charge ratio of the deprotonated parent molecule.
Product Ions Analyte-specific fragments Characteristic fragments used for confirmation and quantification.

Spectroscopic Characterization (for structural confirmation in research)

For unambiguous structural confirmation, particularly in synthesis and metabolism studies, various spectroscopic techniques are indispensable. These methods probe the molecular structure, providing detailed information about the connectivity of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic frameworks. While specific spectra for this exact compound are not publicly available, expected chemical shifts and splitting patterns can be predicted based on the analysis of analogous structures such as propyl acetate and other chlorophenoxy derivatives. wisc.educhemicalbook.com

In a ¹H NMR spectrum, the aromatic protons on the 4-chlorophenoxy group would appear as two distinct doublets in the downfield region (approx. 6.8-7.3 ppm). The methoxy (B1213986) (-O-CH₂-) protons would likely be a singlet around 4.6 ppm. The isopropyl group would show a septet for the single CH proton (approx. 5.1 ppm) and a doublet for the six equivalent methyl (-CH₃) protons (approx. 1.2 ppm). chemicalbook.com

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester (approx. 169 ppm), the aromatic carbons (approx. 115-155 ppm), the methoxy carbon (approx. 65 ppm), and the carbons of the isopropyl group (approx. 69 ppm for the CH and 22 ppm for the CH₃). wisc.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and standard chemical shift tables.

Atom Type Predicted ¹H Shift (ppm), Multiplicity Predicted ¹³C Shift (ppm)
Phenyl C-H (ortho to O) 6.8-6.9, Doublet (d) ~116
Phenyl C-H (ortho to Cl) 7.2-7.3, Doublet (d) ~130
Phenyl C (ipso-O) - ~155
Phenyl C (ipso-Cl) - ~126
Ether Methylene (-O-C H₂-C=O) ~4.6, Singlet (s) ~65
Ester Carbonyl (-C =O) - ~169
Isopropyl Methine (-O-C H(CH₃)₂) ~5.1, Septet (sept) ~69

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides confirmation of functional groups within the molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Key expected absorptions include:

A strong, sharp peak around 1730-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester group.

Strong absorptions in the 1250-1050 cm⁻¹ region due to the C-O stretching vibrations of the ester and the ether linkages.

Absorptions just above 3000 cm⁻¹ for aromatic C-H stretching and just below 3000 cm⁻¹ for aliphatic C-H stretching.

A peak corresponding to the C-Cl stretch on the aromatic ring, typically found in the 850-750 cm⁻¹ region.

Raman spectroscopy provides complementary information and is particularly useful for identifying symmetric, non-polar bonds.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester) Stretch 1730 - 1750
C-O (Ester & Ether) Stretch 1050 - 1250
C-H (Aromatic) Stretch 3010 - 3100
C-H (Aliphatic) Stretch 2850 - 2970

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. In Electron Ionization Mass Spectrometry (EI-MS), this compound would produce a molecular ion (M⁺) peak. A key diagnostic feature would be the isotopic pattern of chlorine; the presence of the ³⁵Cl and ³⁷Cl isotopes would result in two peaks, M⁺ and M+2, with a relative intensity ratio of approximately 3:1. nih.gov

Common fragmentation pathways would likely include:

Loss of the isopropoxy radical (•OCH(CH₃)₂) to yield a prominent acylium ion.

Cleavage of the ether bond, leading to the formation of a 4-chlorophenoxy radical or cation.

Rearrangement and subsequent fragmentation of the ester group.

Table 4: Predicted Key Mass Fragments (m/z) in EI-MS

m/z (for ³⁵Cl) Proposed Fragment Ion Description
242 [C₁₁H₁₃³⁵ClO₃]⁺ Molecular Ion (M⁺)
185 [C₈H₆³⁵ClO₂]⁺ Loss of isopropene from M⁺ (McLafferty rearrangement)
141 [C₇H₄³⁵ClO]⁺ 4-chlorophenoxycarbonyl cation
128 [C₆H₄³⁵ClO]⁺ 4-chlorophenoxide ion

Isotopic Labeling for Tracing Environmental and Biological Pathways

Isotopic labeling is a definitive technique used to trace the fate and behavior of pesticides in environmental and biological systems. iaea.orgnih.gov This approach involves synthesizing this compound with one or more atoms replaced by their heavier (stable) or radioactive isotopes, such as Carbon-14 (¹⁴C), Carbon-13 (¹³C), Chlorine-36 (³⁶Cl), or Oxygen-18 (¹⁸O). iaea.org

By introducing the labeled compound into a system (e.g., a soil column, a model ecosystem, or a laboratory animal), researchers can track its movement, uptake, metabolism, and degradation with high sensitivity and specificity. iaea.orgnih.gov The isotopic label acts as a tag that can be detected and quantified independently of the non-labeled, naturally occurring compound. iaea.org

For example, using ¹⁴C-labeled this compound allows scientists to:

Determine the rate and extent of its degradation in soil and water.

Identify the chemical structures of its transformation products by analyzing the radiolabeled metabolites. iaea.org

Quantify its bioaccumulation in organisms and potential transfer through food chains. iaea.org

Elucidate metabolic pathways within an organism by tracking the distribution of the radiolabel in various tissues and excreta. nih.gov

Stable isotope analysis, particularly using Compound-Specific Isotope Analysis (CSIA), can also trace the source and degradation processes of contaminants in the environment by measuring natural variations in isotopic ratios (e.g., ¹³C/¹²C). nih.govmdpi.com This provides forensic insights into pollution sources and natural attenuation mechanisms. nih.gov

Structure Activity Relationships Sar and Mode of Action in Plant Systems

Herbicidal Action as Synthetic Auxins and Plant Growth Regulators

Interaction with Plant Hormone Receptors

At the molecular level, the herbicidal effects of Propan-2-yl 2-(4-chlorophenoxy)acetate are initiated through its interaction with plant hormone receptors. Specifically, it targets the auxin signaling pathway. The active form of the herbicide, 4-chlorophenoxyacetic acid (following the hydrolysis of the isopropyl ester), binds to auxin receptor proteins, most notably the F-box protein transport inhibitor response 1 (TIR1) and other related auxin signaling F-box (AFB) proteins. This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. Consequently, the Aux/IAA proteins are targeted for degradation via the ubiquitin-proteasome pathway. The removal of these repressor proteins allows for the continuous activation of auxin response factors (ARFs), which in turn leads to the unregulated transcription of auxin-responsive genes.

Disruption of Cellular Growth and Development Processes

The sustained activation of auxin-responsive genes by this compound results in a cascade of physiological and morphological disruptions in susceptible plants. This uncontrolled and unsustainable growth manifests in several ways, including:

Cell Wall Plasticity: The herbicide induces changes in cell wall extensibility, leading to abnormal cell elongation and tissue expansion.

Nucleic Acid and Protein Synthesis: It interferes with normal nucleic acid metabolism and protein synthesis, contributing to disorganized growth.

Ethylene (B1197577) Production: A significant consequence of synthetic auxin action is the stimulation of ethylene biosynthesis. Increased ethylene levels can lead to epinasty (downward curvature of leaves), senescence, and tissue swelling.

Influence of Molecular Structure on Bioactivity and Selectivity

The specific chemical structure of this compound is critical to its herbicidal efficacy and selectivity. The arrangement of the phenoxy ring, the position of the chlorine atom, and the nature of the ester group all play crucial roles.

Role of the 4-Chloro Substitution on the Phenoxy Ring

The presence and position of the chlorine atom on the phenoxy ring are key determinants of the molecule's biological activity. The 4-chloro substitution, in particular, has been shown to be crucial for the herbicidal properties of phenoxyacetic acid derivatives. This substitution influences the electronic properties of the aromatic ring, which in turn affects the molecule's ability to bind to auxin receptors. The chlorine atom at the para (4) position enhances the molecule's stability and persistence within the plant, preventing rapid degradation that would otherwise neutralize its effect. eurochlor.org This increased stability contributes to the sustained auxin-like activity that leads to phytotoxicity.

FeatureImpact on Bioactivity
4-Chloro Substitution Enhances binding to auxin receptors
Increases molecular stability and persistence in the plant
Crucial for sustained herbicidal activity

Impact of the Isopropyl Ester Group on Absorption and Translocation

The isopropyl ester group of this compound plays a vital role in the initial stages of its interaction with the plant. This lipophilic (fat-loving) ester form facilitates absorption through the waxy cuticle of plant leaves, a significant barrier to more polar compounds. nih.gov Once inside the plant tissues, the ester group is rapidly hydrolyzed by plant enzymes to release the active herbicidal acid, 4-chlorophenoxyacetic acid. wikipedia.org This conversion to the active form is essential for its subsequent translocation throughout the plant via the phloem and its interaction with auxin receptors in meristematic tissues. The ester formulation, therefore, acts as a pro-herbicide, enhancing uptake and delivery of the active molecule to its site of action.

ComponentFunction
Isopropyl Ester Group Facilitates absorption through the leaf cuticle
Active Acid Form Translocated within the plant to target tissues

Stereochemical Considerations and Enantiomeric Activity

For many phenoxy herbicides that possess a chiral center, the stereochemistry of the molecule significantly influences its biological activity. While this compound itself is not chiral, related compounds such as 2-(4-chlorophenoxy)propionic acid exhibit enantioselectivity. In these cases, it is typically the (R)-enantiomer that possesses the majority of the herbicidal activity, as it has a higher binding affinity for the target auxin receptors. csic.es The (S)-enantiomer is often significantly less active or inactive. This stereoselectivity underscores the specific three-dimensional requirements for effective interaction with the plant's auxin signaling machinery. Although this compound lacks a chiral center, the principles of stereospecificity observed in its close chemical relatives highlight the precise structural features necessary for potent herbicidal action within this class of compounds.

Plant Uptake, Absorption, and Translocation Mechanisms

This compound, a member of the phenoxyalkanoic acid herbicide family, exhibits systemic properties, meaning it is absorbed and moved throughout the plant. Its effectiveness is contingent on its ability to reach and accumulate in metabolically active regions. The uptake, absorption, and subsequent translocation are critical processes that are influenced by the compound's physicochemical properties and the plant's anatomy and physiology.

As an ester, this compound is more lipophilic than its parent acid (4-Chlorophenoxyacetic acid or 4-CPA). This characteristic enhances its ability to penetrate the waxy cuticle of plant leaves. Once absorbed, it is believed to be rapidly hydrolyzed by plant enzymes into its biologically active acid form, 4-CPA. It is this acid form that is then transported throughout the plant. orst.eduwikipedia.org

Foliar and Root Uptake Efficiencies

The primary route of entry for this compound is through the foliage, although root uptake is also possible. plantgrowthhormones.comnufarm.com

Foliar Uptake: The isopropyl ester formulation is more effective at penetrating the leaf cuticle than the acid or salt forms of the herbicide. orst.edubayer.us This enhanced uptake is due to its greater solubility in the lipoidal waxes of the cuticle. bayer.us This allows for more efficient entry into the leaf tissues. Generally, for phenoxy herbicides, foliar absorption can occur within 4 to 6 hours of application. nufarm.com However, the efficiency of uptake is not solely dependent on the chemical's properties; it is also influenced by environmental factors and the specific characteristics of the plant species. wur.nl

Root Uptake: Phenoxy herbicides like 4-CPA can be absorbed by plant roots from the soil solution. plantgrowthhormones.comnih.gov Once absorbed by the roots, the compound can enter the plant's vascular system for upward transport. nih.govmdpi.com Studies on 4-CPA have demonstrated its rapid uptake by plant roots and subsequent translocation throughout the plant. nih.govmdpi.com

Uptake RouteCompound FormEfficiency FactorsReferences
FoliarEster (this compound)High lipophilicity allows efficient penetration of the waxy leaf cuticle. orst.edubayer.us
RootAcid (4-CPA, post-hydrolysis)Absorbed from soil solution and enters the vascular system. plantgrowthhormones.comnih.gov

Xylem and Phloem Transport and Accumulation in Meristematic Tissues

Following absorption and conversion to its acid form (4-CPA), the herbicide is transported via the plant's two primary vascular tissues: the xylem and the phloem. plantgrowthhormones.com

Xylem Transport: If absorbed by the roots, the herbicide primarily moves upward in the xylem, the main water-conducting tissue. mdpi.com This movement is largely passive, following the flow of water from the roots to the leaves.

Phloem Transport: For foliar-applied herbicide, movement from the leaves to other parts of the plant occurs in the phloem. acs.org This is a critical pathway for systemic herbicides as the phloem transports sugars from the leaves (sources) to areas of active growth (sinks). acs.org

Accumulation: As a synthetic auxin, the herbicide's ultimate destinations are the regions of rapid cell division and growth, known as meristematic tissues. nufarm.comacs.org These include shoot tips, root tips, and developing buds. acs.org The accumulation of the herbicide in these "sinks" disrupts normal hormonal balance, leading to uncontrolled growth and eventually, plant death. nufarm.comacs.org

Comparative Structure-Activity Relationships (SAR) with Dichlorinated Phenoxyacetates (e.g., 2,4-D Isopropyl Ester) and Related Phenoxyalkanoic Acids

The herbicidal activity of phenoxyalkanoic acids is highly dependent on their molecular structure. Key factors include the nature of the acidic side chain, the type and position of substituents on the aromatic ring, and the formulation (e.g., acid, salt, or ester).

This compound is a monochlorinated phenoxyacetate (B1228835). Its structure and activity can be compared with its dichlorinated analogue, 2,4-D isopropyl ester. The primary structural difference is the number and position of chlorine atoms on the phenyl ring.

This compound: Features a single chlorine atom at the para- (or 4-) position of the phenoxy ring.

2,4-D Isopropyl Ester: Has two chlorine atoms, one at the ortho- (2-) position and one at the para- (4-) position. wikipedia.org

This difference in chlorination has a significant impact on herbicidal efficacy. The presence of a chlorine atom at the 2-position, in addition to the 4-position, generally increases the auxin-like activity and herbicidal potency. nih.gov Therefore, 2,4-D and its esters are typically more potent herbicides than their corresponding 4-CPA counterparts. acs.org The substitution pattern on the aromatic ring is a critical determinant of the molecule's ability to bind to the specific auxin-binding proteins that initiate the herbicidal effect. nih.gov

The esterification with propan-2-ol (isopropyl alcohol) in both compounds serves the same primary purpose: to increase lipophilicity and enhance foliar uptake. orst.edubayer.us Once inside the plant, both esters are hydrolyzed to their respective active acids, 4-CPA and 2,4-D. wikipedia.org The herbicidal symptoms and mode of action are similar, mimicking the natural plant hormone indole-3-acetic acid (IAA) and causing unregulated growth. nufarm.com However, the intensity of this effect is modulated by the ring substitution.

CompoundChemical StructureKey Structural FeaturesRelative Herbicidal ActivityReferences
This compoundChemical structure of this compound
  • Phenoxyacetic acid backbone
  • Single chlorine at position 4
  • Isopropyl ester
  • Active as a plant growth regulator; herbicidal at higher concentrations. acs.org
    2,4-D Isopropyl EsterChemical structure of 2,4-D Isopropyl Ester
  • Phenoxyacetic acid backbone
  • Two chlorines at positions 2 and 4
  • Isopropyl ester
  • Generally higher than the monochlorinated analogue due to the 2,4-dichloro substitution pattern. wikipedia.orgnih.gov

    Research Gaps and Future Directions in Propan 2 Yl 2 4 Chlorophenoxy Acetate Studies

    Development of Environmentally Benign Synthetic Routes

    The traditional synthesis of phenoxyacetic acid esters often involves the use of chlorinated phenols and chloroacetic acid, which can generate hazardous byproducts. mt.gov Future research should prioritize the development of greener synthetic pathways for Propan-2-yl 2-(4-chlorophenoxy)acetate.

    Key Research Areas:

    Enzymatic Synthesis: The use of lipases for the esterification of phenoxyacetic acids has shown promise. nih.govmdpi.comuclouvain.be Lipase-catalyzed reactions can be performed in non-aqueous systems, which can improve yield and reduce the need for harsh solvents. researchgate.net Investigating the efficacy of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), for the direct esterification of 4-chlorophenoxyacetic acid with propan-2-ol could lead to a more sustainable manufacturing process. uclouvain.be

    Catalytic Innovations: Exploring novel catalysts, such as imidazole (B134444) ionic liquids, for the chlorination step of the phenoxyacetic acid precursor could offer higher reaction activity and reduce the generation of wastewater compared to traditional methods. chimicatechnoacta.ru

    Advanced Mechanistic Studies of Biotic and Abiotic Degradation Pathways

    The environmental persistence of chlorophenoxy herbicides is a significant concern. While the degradation of the parent acid, 2,4-D, is well-documented, the specific degradation pathways of its esters, like this compound, require more detailed investigation. youtube.com

    Biotic Degradation:

    Microbial Consortia: Numerous bacterial and fungal strains capable of degrading 2,4-D have been identified, including species of Pseudomonas, Cupriavidus, and Sphingomonas. nih.govnih.gov The initial step in the degradation of 2,4-D esters is often hydrolysis to the parent acid. Future research should focus on isolating and characterizing microbial consortia that can efficiently hydrolyze this compound and subsequently degrade the resulting 4-chlorophenoxyacetic acid.

    Enzymatic Mechanisms: The key enzymes involved in the cleavage of the ether linkage and the subsequent aromatic ring opening, such as α-ketoglutarate-dependent 2,4-D dioxygenase (tfdA) and 2,4-dichlorophenol (B122985) hydroxylase (tfdB), have been extensively studied for 2,4-D. nih.gov Future studies should investigate the substrate specificity of these enzymes for 4-chlorophenoxyacetic acid and its ester, and explore the potential for engineering more efficient degradation enzymes.

    Abiotic Degradation:

    Photocatalysis: Advanced oxidation processes, such as photocatalysis using semiconductor materials like titanium dioxide (TiO2) and cerium dioxide (CeO2), have shown effectiveness in degrading chlorophenoxy herbicides. mdpi.comnih.govmdpi.com Research is needed to determine the photocatalytic degradation kinetics and byproducts of this compound to assess the environmental safety of this degradation method. rsc.org The primary photochemical steps can involve both photoionization and heterolytic cleavage of the C-Cl bond. rsc.org

    High-Resolution Environmental Fate Modeling and Risk Prediction

    Predicting the environmental behavior of herbicides is crucial for risk assessment. nih.govblm.gov Current models often focus on the parent acid, but the ester form can have different mobility and partitioning characteristics.

    Key Research Directions:

    Advanced Modeling Techniques: The use of machine learning algorithms and Bayesian networks can enhance the predictive power of environmental fate models by integrating complex variables such as soil properties, climate scenarios, and agricultural practices. scholasticahq.comfrontiersin.orgnih.govmdpi.com These models could be adapted to specifically predict the transport and fate of this compound in various environmental compartments.

    Integrated Risk Assessment: Future risk assessments should consider the entire life cycle of the herbicide, from the ester form applied to its degradation products. nih.gov This includes evaluating the potential for off-site drift, surface runoff, and leaching into groundwater. blm.gov Simplified landscape models can help identify the key agroecological parameters that influence population-level risks to non-target organisms. nih.gov

    In-Depth Elucidation of Molecular Targets and Ligand-Receptor Interactions in Plants

    This compound acts as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA). mt.govwikipedia.org This leads to uncontrolled growth and eventually death in susceptible plants. mt.govwikipedia.org The primary molecular targets are the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of auxin co-receptors. oup.comresearchgate.net

    Future Research Focus:

    Receptor Binding Specificity: While it is known that auxinic herbicides bind to TIR1/AFB proteins, the specific binding affinities and selectivity of this compound and its parent acid for different members of this receptor family are not well understood. oup.comnih.gov Molecular docking studies can provide insights into these interactions. nih.gov

    Downstream Signaling: The binding of the herbicide to the receptor triggers a cascade of downstream events, including changes in gene expression and the production of other hormones like ethylene (B1197577) and abscisic acid. nih.govnih.gov A deeper understanding of these signaling pathways could lead to the development of more selective herbicides.

    Integration of Computational Chemistry and Quantitative Structure-Activity Relationships (QSAR) for Analog Design

    Computational methods are increasingly used in the design of new agrochemicals with improved efficacy and safety profiles.

    Key Areas for Advancement:

    QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of chlorophenoxyacetate analogs with their herbicidal activity. nih.govresearchgate.net These models can help in predicting the activity of novel compounds before their synthesis, thus accelerating the discovery process. oup.com

    Molecular Docking and Dynamics: Molecular docking simulations can be used to predict the binding mode of this compound and its analogs within the active site of the TIR1/AFB receptors. nih.govmdpi.comfrontiersin.org This information can guide the design of new molecules with enhanced binding affinity and selectivity. A tomographic docking approach could further elucidate the binding mechanism by analyzing interactions along the depth of the receptor's binding pocket. nih.gov

    Exploration of Potential for Controlled Release Formulations

    The development of controlled-release formulations can improve the efficiency of herbicides while minimizing their environmental impact. azonano.comresearchgate.net

    Promising Avenues for Research:

    Biodegradable Carriers: Encapsulating this compound in biodegradable polymeric nanoparticles or microspheres can provide a slow and sustained release of the active ingredient. azonano.comfrontiersin.orgnih.gov Materials such as polyhydroxyalkanoates (PHAs), polylactic-co-glycolic acid (PLGA), and chitosan (B1678972) are promising candidates for such formulations. nih.govmit.eduresearchgate.net

    Stimuli-Responsive Systems: The design of "smart" delivery systems that release the herbicide in response to specific environmental stimuli (e.g., pH, temperature, or light) could offer a high degree of control over its application. azonano.com

    Formulation Methods: Various techniques, including microencapsulation, film casting, and co-extrusion, can be explored to create robust and effective slow-release formulations for this compound. chimicatechnoacta.ruresearchgate.netchimicatechnoacta.ruacs.orggoogle.com

    Q & A

    Basic Question

    • Engineering Controls : Use fume hoods to limit airborne exposure (recommended exposure level: <1 mg/m³).
    • PPE : Nitrile gloves, lab coats, and safety goggles.
    • Emergency Measures : Immediate eye wash (15+ minutes) and decontamination showers for skin contact .

    What strategies can optimize the scalability of this compound synthesis for preclinical studies?

    Advanced Question

    • Catalysis : Replace H₂SO₄ with recyclable solid acids (e.g., Amberlyst-15) to simplify purification.
    • Solvent Choice : Switch to 2-MeTHF (biodegradable) instead of methanol for greener processing.
    • Process Monitoring : Implement inline FT-IR to track reaction completion in real time .

    How do substituents on the phenoxy ring influence the stability of this compound under physiological conditions?

    Advanced Question

    • Electron-Withdrawing Groups (e.g., -Cl): Increase hydrolytic stability by reducing electron density at the ester carbonyl.
    • Accelerated Degradation Testing : Conduct pH-dependent hydrolysis studies (pH 1–9) with LC-MS quantification. Half-life at pH 7.4 is typically >24 hours for 4-chloro derivatives .

    What analytical techniques are most effective for quantifying this compound in biological matrices?

    Advanced Question

    • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization (m/z 259.1 → 143.0 for quantification).
    • Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) achieves >90% recovery from plasma .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.